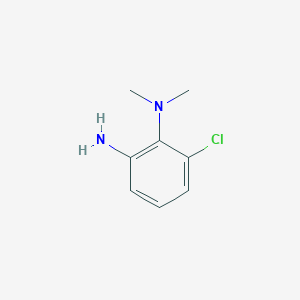

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and two amino groups, one of which is dimethylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine typically involves the chlorination of N1,N1-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. The electron-withdrawing effect of the chlorine enhances the electrophilicity of the aromatic ring, facilitating displacement by nucleophiles such as alkoxides, amines, or thiols.

Table 1: Substitution Reactions of 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine

Mechanistic studies suggest that the dimethylamino groups at positions 1 and 2 activate the ring toward substitution by stabilizing the transition state through resonance effects .

Oxidation Reactions

The amino groups are susceptible to oxidation, forming nitro or nitroso derivatives. Reaction outcomes depend on the oxidizing agent and conditions.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2 h | 6-Chloro-N1,N1-dimethyl-1-nitrosobenzene-2-amine | Selective oxidation of one amino group |

| H₂O₂, AcOH | RT, 12 h | 6-Chloro-N1,N1-dimethyl-1,2-dinitrobenzene | Over-oxidation to nitro groups |

| Pb(OAc)₄, CHCl₃ | Reflux, 4 h | Quinoxaline derivatives | Cyclization via oxidative dimerization |

Quinoxaline formation (e.g., 6-chloro-2,3-dimethylquinoxaline) occurs through oxidative coupling of the diamine with α-diketones or aldehydes .

Reduction Reactions

While the chlorine atom is typically inert to reduction, the dimethylamino groups can undergo reductive alkylation or dealkylation under specific conditions:

- Catalytic Hydrogenation (H₂, Pd/C, EtOH):

Reduces nitroso intermediates back to amines without affecting the chlorine substituent . - LiAlH₄ in THF:

Cleaves N–CH₃ bonds, yielding 6-chloro-1,2-benzenediamine as a secondary product (≤45% yield) .

Coupling and Cyclization Reactions

The amino groups participate in Mannich reactions, Schiff base formation, and cycloadditions:

Table 3: Representative Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, HCl, RT | 6-Chloro-N1,N1,N2,N2-tetramethylbenzene-1,2-diamine | Ligand synthesis for metal complexes |

| Schiff Base Formation | Benzaldehyde, EtOH, reflux | N,N'-Bis(benzylidene)-6-chloro-N1,N1-dimethylbenzene-1,2-diamine | Fluorescent probes |

| [4+2] Cycloaddition | C₆₀, Pb(OAc)₄, CHCl₃, 80°C | Fullerene-diamine adducts | Materials science applications |

Fullerene functionalization via cycloaddition demonstrates the compound’s utility in synthesizing advanced carbon-based materials .

Biological Interactions

While not a direct reaction, the compound’s dimethylamino groups enable non-covalent interactions with biological targets:

- Enzyme Inhibition: Forms hydrogen bonds with active-site residues in kinases (e.g., CDC42 effector proteins) .

- DNA Intercalation: The planar aromatic system intercalates into DNA grooves, studied for antitumor potential .

Stability and Side Reactions

Applications De Recherche Scientifique

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-N1,N1-dimethylbenzene-1,3-diamine: This compound has a similar structure but with the chlorine atom and amino groups in different positions on the benzene ring.

N1,N1-Dimethylbenzene-1,2-diamine: This compound lacks the chlorine atom, making it less reactive in certain chemical reactions.

4-Chloro-N1,N1-dimethylbenzene-1,3-diamine: Another positional isomer with different reactivity and properties.

Uniqueness

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine is unique due to the specific positioning of the chlorine atom and the dimethylated amino group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine, with the molecular formula C8H11ClN2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorine atom and two dimethylated amino groups on the benzene ring, which contribute to its unique reactivity and biological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The synthesis of this compound typically involves the chlorination of N1,N1-dimethylbenzene-1,2-diamine under controlled conditions to ensure selective substitution at the desired position on the benzene ring. Common reagents include chlorine gas and various catalysts to enhance reaction efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to significant changes in cellular processes. Detailed studies are necessary to elucidate the precise pathways involved .

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating immune responses and enhancing the activity of dendritic cells through the cGAS-STING pathway. This pathway is crucial for immune activation against tumors .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .

- Antibacterial and Antifungal Properties : Some derivatives of similar compounds have shown promising antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

Case Studies

Several case studies have highlighted the biological implications of this compound:

Propriétés

IUPAC Name |

3-chloro-2-N,2-N-dimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWFQIZMKGILGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.